molecular formula C14H19ClFN3O B12219645 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine

Cat. No.: B12219645
M. Wt: 299.77 g/mol
InChI Key: SKWFWUZQVLHBTO-UHFFFAOYSA-N
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Description

The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine features a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a methanamine linker attached to a 3-methoxybenzyl group. Its molecular formula is C₁₄H₁₈FN₃O (molecular weight: 263.31 g/mol).

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-3-12(9-14)10-16-11-13-5-7-18(17-13)8-6-15;/h2-5,7,9,16H,6,8,10-11H2,1H3;1H

InChI Key

SKWFWUZQVLHBTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with constructing the 1H-pyrazol-3-yl scaffold. Hydrazine derivatives react with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole core. For instance, cyclocondensation of hydrazine with ethyl acetoacetate yields 3-pyrazol-5-ol, which is subsequently halogenated to introduce reactive sites for further functionalization.

Key Reaction Conditions for Pyrazole Formation

Parameter Value Source
Reagent Hydrazine hydrate
Solvent Ethanol
Temperature 80–100°C
Catalyst HCl or NaOH
Reaction Time 4–6 hours

This step requires strict control of stoichiometry to avoid side products such as pyrazoline derivatives.

Fluoroethylation of the Pyrazole Ring

The 2-fluoroethyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling. In one protocol, 1H-pyrazol-3-ol reacts with 1-bromo-2-fluoroethane in the presence of a base like potassium carbonate, yielding 1-(2-fluoroethyl)-1H-pyrazole. Alternatively, palladium-catalyzed cross-coupling using fluoroethyl halides enhances regioselectivity.

Optimized Fluoroethylation Protocol

Parameter Value Source
Substrate 1H-pyrazol-3-ol
Alkylating Agent 1-Bromo-2-fluoroethane
Base K₂CO₃
Solvent DMF
Temperature 60°C
Yield 75–80%

Microwave-assisted synthesis has been explored to reduce reaction times to under 30 minutes while maintaining yields above 70%.

Reductive Amination for Methanamine Linkage

The N-(3-methoxybenzyl)methanamine moiety is incorporated via reductive amination. 3-Methoxybenzaldehyde reacts with ammonium acetate or methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB). This step forms the secondary amine linkage between the methoxybenzyl group and the pyrazole-fluorethyl intermediate.

Reductive Amination Conditions

Parameter Value Source
Aldehyde 3-Methoxybenzaldehyde
Amine Methylamine
Reducing Agent NaBH(OAc)₃
Solvent THF or DCM
Temperature Room temperature
Yield 85–92%

STAB is preferred over NaBH₄ due to its superior selectivity for imine reduction in the presence of ester or nitrile groups.

Final Coupling and Purification

The fluoroethylpyrazole and methoxybenzylamine intermediates are coupled using a Buchwald-Hartwig amination or nucleophilic substitution. Palladium catalysts like Pd(OAc)₂ with Xantphos as a ligand facilitate C–N bond formation. Continuous flow reactors enhance mixing efficiency and reduce side reactions, achieving yields exceeding 90%.

Final Coupling Parameters

Parameter Value Source
Catalyst Pd(OAc)₂/Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Reaction Time 12–18 hours
Yield 88–93%

Purification via silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC ensures >98% purity.

Comparative Analysis of Methodologies

A side-by-side evaluation of fluoroethylation strategies reveals trade-offs between yield and scalability:

Method Yield (%) Scalability Cost
Nucleophilic Substitution 75 Moderate Low
Pd-Catalyzed Coupling 85 High High
Microwave-Assisted 78 High Medium

Pd-mediated routes, while costlier, are indispensable for gram-scale synthesis due to superior reproducibility.

Challenges and Mitigation Strategies

  • Fluoroethyl Group Instability : The 2-fluoroethyl moiety is prone to elimination under basic conditions. Using mild bases like K₃PO₄ and low temperatures (<50°C) minimizes degradation.
  • Amine Oxidation : The methanamine group may oxidize during storage. Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w extends shelf life.
  • Byproduct Formation : Unreacted aldehyde in reductive amination is addressed by employing a 10% excess of STAB and iterative HPLC monitoring.

Biological Activity

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a methoxybenzyl group, contributing to its diverse pharmacological properties.

  • Molecular Formula : C14H19ClFN3O
  • Molecular Weight : 299.77 g/mol
  • CAS Number : 1856045-03-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cell proliferation and survival pathways, making it a candidate for further investigation as an anticancer agent.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown promising results in reducing cell viability in prostate cancer cell lines (LNCaP and PC-3) with IC50 values indicating effective antiproliferative activity .
  • Androgen Receptor Antagonism : Some derivatives have been evaluated for their ability to act as androgen receptor antagonists. In particular, studies have shown that certain pyrazole compounds can effectively downregulate prostate-specific antigen (PSA) levels in LNCaP cells, which is crucial for the management of prostate cancer .

Study on Antiproliferative Activity

A study published in PubMed evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative activity against prostate cancer cell lines. Among these, compounds similar to our target compound showed significant inhibition of cell growth and PSA downregulation .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has provided insights into how modifications to the chemical structure influence biological activity. For example, variations in substituents on the pyrazole ring can enhance or diminish anticancer effects, indicating that careful structural design is critical for developing effective therapeutic agents .

CompoundIC50 (μM)PSA Downregulation (%)
Compound A1846
Compound B2530
Compound C1550

Comparison with Similar Compounds

Structural Variations and Key Features

Table 1: Substituent Comparison
Compound Name Pyrazole Substituent Benzyl/Amine Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 1-(2-Fluoroethyl) at position 3 N-(3-Methoxybenzyl) C₁₄H₁₈FN₃O 263.31 Not explicitly reported in evidence
N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (Compound 14, ) 5-Nitrothiophen-2-yl at position 1 N-(3-Methoxybenzyl), N-(pyridin-3-ylmethyl) C₁₈H₂₀N₃O₃SCl 409.88 Yield: 32%; ¹H/¹³C NMR data
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine () 1-(2,2-Difluoroethyl) at position 4 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl] C₁₂H₁₈ClF₂N₅ 305.76 Higher fluorine content; chlorine inclusion
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine () 1-Ethyl at position 3; 1-(2-fluoroethyl) at position 4 None (pyrazole-methyl linkage) C₁₂H₁₉ClFN₅ 287.76 Structural isomer of target; Cl present
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine () 1-(3-Methoxyphenyl) at position 4 N-Methyl C₁₂H₁₅N₃O 217.27 Hazards: Acute toxicity (H302), skin irritation (H315)

Physicochemical and Spectroscopic Properties

  • Fluorine Effects: The 2-fluoroethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs (e.g., ethyl: logP ~1.8) .
  • Spectroscopy : The 3-methoxybenzyl group produces distinct ¹H NMR signals (e.g., OCH₃ at δ 3.8 ppm; aromatic protons at δ 6.7–7.3 ppm) .
Table 3: Hazard Comparison
Compound GHS Classification Notable Hazards
Compound H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Compound 14 () Not reported No explicit hazards listed

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